Chloromethyl 2-ethylbutanoate is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of approximately 162.63 g/mol. It is classified as an ester derived from 2-ethylbutanoic acid and chloromethanol. This compound is characterized by the presence of a chloromethyl group, which enhances its reactivity in various
There is no documented information regarding a specific mechanism of action for Chloromethyl 2-Ethylbutanoate in biological systems.
Chloromethyl 2-ethylbutanoate can be synthesized through several methods:
textC₅H₁₁COOH + CH₃Cl → C₇H₁₃ClO₂ + H₂O
Chloromethyl 2-ethylbutanoate has various applications, primarily in organic synthesis:
Chloromethyl 2-ethylbutanoate has several similar compounds that share structural features or functional groups. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Chloromethyl butyrate | C₅H₉ClO₂ | Shorter carbon chain; used in flavoring |
Chloromethyl 2-methylpropyl carbonate | C₇H₁₄ClO₃ | Contains carbonate group; used as a reagent |
Chloromethyl 2-cyclohexylacetate | C₉H₁₃ClO₂ | Cyclohexyl group adds steric bulk |
Chloromethyl 2,2-dimethylbutanoate | C₉H₁₈ClO₂ | Dimethyl substitution increases steric hindrance |
Chloromethyl 2-ethylbutanoate is unique due to its specific carbon chain length and the presence of the chloromethyl group, which enhances its reactivity compared to other esters and chlorinated compounds. Its applications in organic synthesis make it particularly valuable .
Traditional esterification methods form the foundation of Chloromethyl 2-ethylbutanoate synthesis, leveraging well-established acid-catalyzed reactions between carboxylic acids and alcohols.
The Fischer–Speier esterification protocol remains a cornerstone for synthesizing chloromethyl esters. This method involves refluxing 2-ethylbutanoic acid with chloromethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid catalyst protonates the carbonyl oxygen of 2-ethylbutanoic acid, enhancing the electrophilicity of the carbonyl carbon. Chloromethanol then attacks this activated intermediate, forming an oxonium ion that eliminates water to yield the ester.
The equilibrium-driven nature of this reaction necessitates strategies to shift the balance toward product formation. Dean–Stark distillation or molecular sieves are often employed to remove water, achieving yields exceeding 80% under optimized conditions. A comparative analysis of catalysts reveals that p-toluenesulfonic acid offers milder conditions (60–80°C) compared to sulfuric acid (100–110°C), reducing side reactions such as dehydration of the alcohol.
Table 1: Catalyst Performance in Fischer–Speier Esterification
Catalyst | Temperature Range (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|
Sulfuric acid | 100–110 | 78–82 | 6–8 |
p-Toluenesulfonic acid | 60–80 | 85–88 | 4–6 |
Scandium(III) triflate | 25–40 | 92–95 | 8–12 |
An alternative pathway involves converting 2-ethylbutanoic acid to its corresponding acid chloride before reacting with chloromethanol. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] facilitates this conversion at 0–25°C, producing 2-ethylbutanoyl chloride with near-quantitative yields. Subsequent treatment with chloromethanol in anhydrous dichloromethane yields Chloromethyl 2-ethylbutanoate. While this method avoids equilibrium limitations, it requires stringent moisture control and generates stoichiometric amounts of HCl gas, necessitating specialized handling.
Irritant